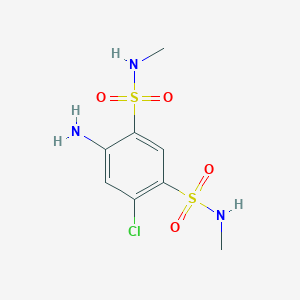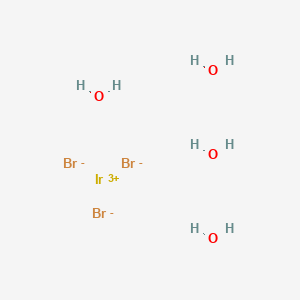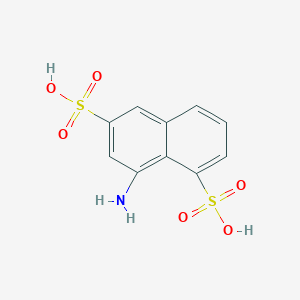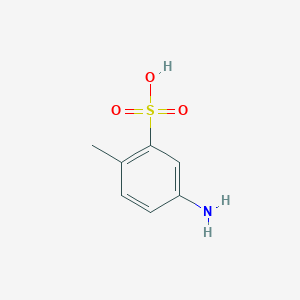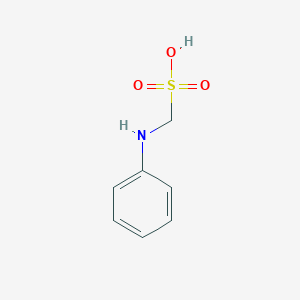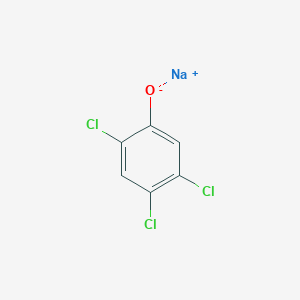
Sodium 2,4,5-trichlorophenolate
概要
説明
Sodium 2,4,5-trichlorophenolate is an organic compound with the chemical formula C6H2Cl3NaO. It is a sodium salt of 2,4,5-trichlorophenol, which is a chlorinated phenol. This compound is typically found as a white crystalline solid and is known for its solubility in water, alcohols, and ethers. This compound is primarily used as a fungicide, bactericide, and intermediate in the synthesis of herbicides such as 2,4,5-trichlorophenoxyacetic acid .
準備方法
Synthetic Routes and Reaction Conditions: Sodium 2,4,5-trichlorophenolate is synthesized by reacting 2,4,5-trichlorophenol with sodium hydroxide. The reaction typically occurs in an aqueous medium, where 2,4,5-trichlorophenol is dissolved in water, and sodium hydroxide is added to the solution. The reaction proceeds as follows:
C6H2Cl3OH+NaOH→C6H2Cl3ONa+H2O
The reaction is exothermic and usually carried out at room temperature. The product, this compound, is then isolated by evaporating the water and crystallizing the compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization and filtration processes .
化学反応の分析
Types of Reactions: Sodium 2,4,5-trichlorophenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
Sodium 2,4,5-trichlorophenolate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of herbicides and other chlorinated organic compounds.
Biology: It is used as a bactericide and fungicide in biological studies to control microbial growth.
Medicine: It has been studied for its potential antifungal properties and its effects on lymphocytes.
Industry: It is used in the production of herbicides, fungicides, and bactericides.
作用機序
The mechanism of action of sodium 2,4,5-trichlorophenolate involves its interaction with microbial cell membranes. It disrupts the cell membrane integrity, leading to cell lysis and death. In biological systems, it can induce oxidative stress and affect cellular respiration by interfering with mitochondrial function. The compound’s chlorinated structure allows it to interact with various cellular components, leading to its bactericidal and fungicidal effects .
類似化合物との比較
- Sodium 2,4-dichlorophenolate
- Sodium 2,4,6-trichlorophenolate
- Sodium 3,4,5-trichlorophenolate
Comparison: Sodium 2,4,5-trichlorophenolate is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to sodium 2,4-dichlorophenolate, it has an additional chlorine atom, which enhances its bactericidal and fungicidal activity. Sodium 2,4,6-trichlorophenolate, on the other hand, has a different chlorination pattern, leading to variations in its reactivity and applications .
特性
CAS番号 |
136-32-3 |
|---|---|
分子式 |
C6H3Cl3NaO |
分子量 |
220.4 g/mol |
IUPAC名 |
sodium;2,4,5-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.Na/c7-3-1-5(9)6(10)2-4(3)8;/h1-2,10H; |
InChIキー |
WPQWITCZLCIZNZ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+] |
異性体SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Na+] |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)O.[Na] |
Key on ui other cas no. |
136-32-3 |
ピクトグラム |
Acute Toxic; Irritant |
関連するCAS |
95-95-4 (Parent) |
同義語 |
2,4,5-trichlorophenol 2,4,5-trichlorophenol, copper salt 2,4,5-trichlorophenol, potassium salt 2,4,5-trichlorophenol, sodium salt 2,4,5-trichlorophenolate |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Naphtho[2,3-a]coronene](/img/structure/B86209.png)
![Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B86211.png)
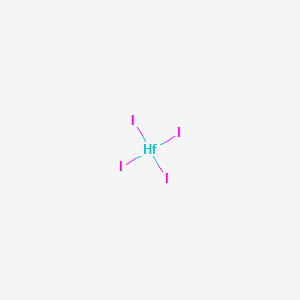
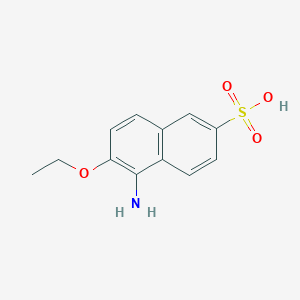
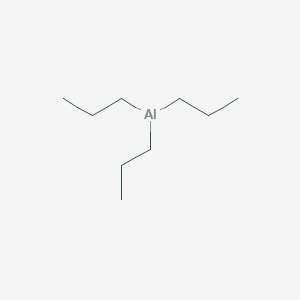
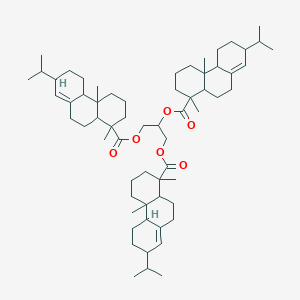
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)
![2-Oxa-8-azaspiro[4.5]decane](/img/structure/B86222.png)
